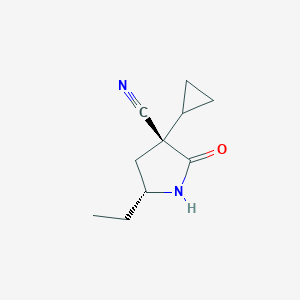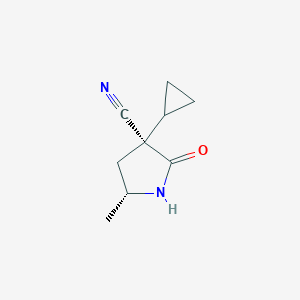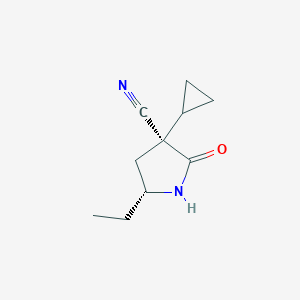
1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride, min. 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride, min. 97% is a useful research compound. Its molecular formula is C24H37ClN2 and its molecular weight is 389.0 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride, min. 97% is 388.2645269 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride, min. 97% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride, min. 97% including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical and Chemical Reduction
- Electrochemical Reduction : This compound is reduced both electrochemically and chemically to produce a nucleophilic carbene. This process demonstrates compatibility and persistence in ionic liquids like tetradecyl(trihexyl)phosphonium chloride (Gorodetsky et al., 2004).
Synthesis of N-heterocyclic Carbene (NHC) Precursors
- Synthesis of NHC Precursors : It serves as a precursor for NHC ligands and catalysts. Its derivatives are synthesized in high yields, hinting at its efficiency in producing NHC ligands (Hintermann, 2007).
Reactivity with Halide Sources
- Reactivity with Halogen and Halide Sources : The compound demonstrates significant reactivity with various halide sources, leading to the formation of diverse imidazolium species. These reactions are key in the exploration of NHC chemistry (Cole et al., 2002).
Catalytic Applications
- Catalysis in Cross-Coupling Reactions : It's used in palladium-catalyzed cross-coupling reactions, demonstrating high efficacy and versatility in generating alpha-arylmalononitriles (Gao et al., 2003).
Synthesis of Chiral Complexes
- Synthesis of Chiral Complexes : This compound is instrumental in synthesizing chiral nickel-N-heterocyclic carbene complexes, which are potential catalysts for hydrosilylation of ketones (Rocquin et al., 2016).
Structural and Supramolecular Studies
- Crystal Structure Determination : It aids in the synthesis of unique double salts with remarkable supramolecular channels, contributing to the understanding of crystallography and molecular interactions (Henrion et al., 2015).
Environmental and Ecotoxicity Studies
- Ecotoxicity Evaluation : Studies focus on its degradation and environmental impact, providing insight into the ecotoxicity of such compounds (Pieczyńska et al., 2015).
Catalyst in Organic Synthesis
- Nucleophilic Catalyst in Organic Reactions : It acts as a nucleophilic catalyst for cyanosilylation of aldehydes, showcasing its versatility in organic synthesis (Fukuda et al., 2006).
Nanoparticle-supported Ionic Liquid Catalyst
- Nanoparticle-supported Ionic Liquid Catalyst : The compound, when immobilized on nanoparticles, serves as an efficient catalyst for synthesis in ultrasonic irradiation conditions, indicating its potential in advanced material synthesis (Safari & Zarnegar, 2013).
Properties
IUPAC Name |
1-cyclododecyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N2.ClH/c1-20-17-21(2)24(22(3)18-20)26-16-15-25(19-26)23-13-11-9-7-5-4-6-8-10-12-14-23;/h15-19,23H,4-14H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRODWXYVTUXSFG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3CCCCCCCCCCC3)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6315643.png)



![2-[(2R,3R)-3-(1,1-Dimethylethyl)-2,3-dihydro-4-methoxy-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine, 97% (ee > 99%)](/img/structure/B6315678.png)

![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6315708.png)

![6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B6315719.png)
